![molecular formula C18H20N2O3 B5112338 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5112338.png)
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a compound that belongs to the class of beta-blockers. It is commonly referred to as nebivolol, and it is used in the treatment of hypertension and heart failure. Nebivolol is a highly selective beta-1 blocker, which means that it primarily blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Wirkmechanismus
Nebivolol works by selectively blocking the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure. It also stimulates the production of nitric oxide, which causes vasodilation and further decreases blood pressure.
Biochemical and Physiological Effects:
Nebivolol has several biochemical and physiological effects, including a decrease in heart rate, cardiac output, and blood pressure. It also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Nebivolol has been shown to have a favorable safety profile, with minimal side effects compared to other beta-blockers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using nebivolol in lab experiments is its high selectivity for beta-1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not be suitable for experiments that require the blocking of both beta-1 and beta-2 receptors.
Zukünftige Richtungen
There are several future directions for the study of nebivolol, including its potential use in the treatment of other conditions such as migraine headaches and erectile dysfunction. Further research is also needed to determine the long-term safety and efficacy of nebivolol compared to other beta-blockers. Additionally, the development of new synthetic methods for nebivolol may lead to improved efficiency and cost-effectiveness.
Synthesemethoden
The synthesis of nebivolol involves several steps, including the reaction of 2-methylbenzimidazole with epichlorohydrin to form 2-(2-methyl-1H-benzimidazol-1-yl) ethanol. The resulting compound is then reacted with 2-methoxyphenol in the presence of sodium hydride to form 1-(2-methoxyphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. The final product is obtained by reducing the ketone group using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Nebivolol has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to be effective in lowering blood pressure and improving cardiac function in patients with these conditions. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-19-15-7-3-4-8-16(15)20(13)11-14(21)12-23-18-10-6-5-9-17(18)22-2/h3-10,14,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWQMVIFYDDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.